2-Bromo-3-chloroisonicotinonitrile
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Overview
Description
2-Bromo-3-chloroisonicotinonitrile is an organic compound with the molecular formula C6H2BrClN2. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of bromine, chlorine, and a nitrile group attached to the pyridine ring. The compound is used in various chemical reactions and has significant applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloroisonicotinonitrile typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-cyanopyridine. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloroisonicotinonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, biaryl compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-3-chloroisonicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloroisonicotinonitrile involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the nitrile group, contribute to the compound’s reactivity and ability to form covalent bonds with target molecules. These interactions can modulate biological pathways and influence the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but with different positions of the bromine and chlorine atoms.
2-Bromo-4-chloropyridine: Lacks the nitrile group, making it less versatile in certain reactions.
2-Chloro-3-pyridinecarbonitrile: Contains a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-chloroisonicotinonitrile is unique due to the specific arrangement of its substituents, which provides distinct reactivity patterns and makes it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility in chemical synthesis .
Properties
IUPAC Name |
2-bromo-3-chloropyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUVKWUZXMTPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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